Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate
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Overview
Description
Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate depends on its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity to proteins or enzymes. The aromatic rings provide a rigid framework that can interact with hydrophobic pockets in target molecules, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{3-[4-(methylsulfonyl)phenyl]phenyl}acetate
- Methyl 2-{3-[4-(methylthio)phenyl]phenyl}acetate
- Methyl 2-{3-[4-(methylsulfinyl)phenyl]phenyl}acetate
Uniqueness
Methyl 2-{3-[4-(methylsulfanyl)phenyl]phenyl}acetate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its sulfonyl, thio, and sulfinyl analogs. This group can undergo specific chemical transformations, making the compound versatile for various synthetic applications. Additionally, the compound’s structural rigidity and aromaticity contribute to its stability and reactivity in different chemical environments.
Properties
IUPAC Name |
methyl 2-[3-(4-methylsulfanylphenyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-18-16(17)11-12-4-3-5-14(10-12)13-6-8-15(19-2)9-7-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQHEOYPHMRKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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